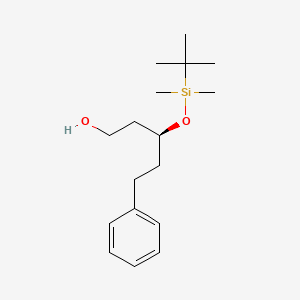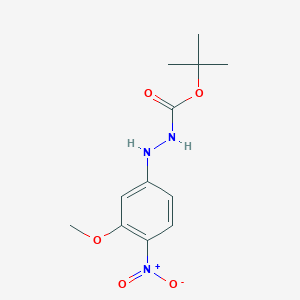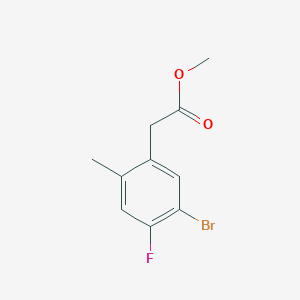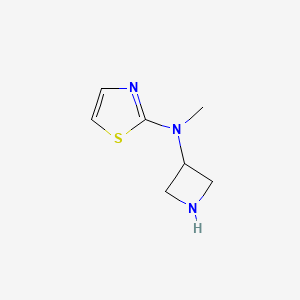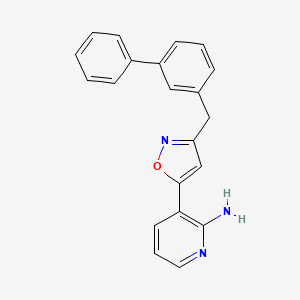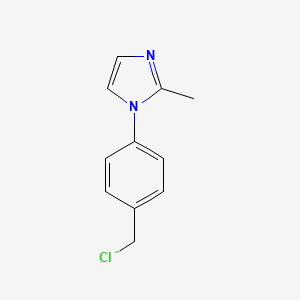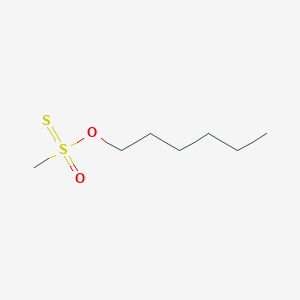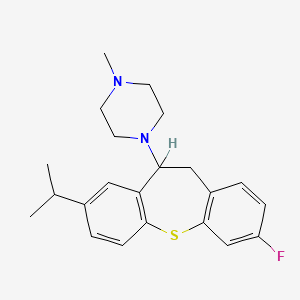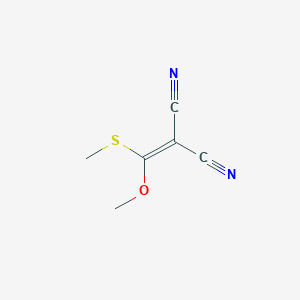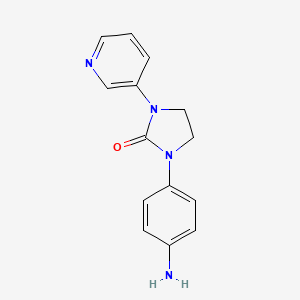
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both an imidazolidinone ring and aromatic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one typically involves the reaction of 4-aminobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazolidinone ring. Common catalysts used in this reaction include acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the imidazolidinone ring.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic rings and imidazolidinone core can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminophenyl)-3-(2-pyridyl)-2-imidazolidinone: Similar structure but with a different position of the pyridyl group.
1-(4-Aminophenyl)-3-(4-pyridyl)-2-imidazolidinone: Another positional isomer with the pyridyl group in the 4-position.
1-(4-Aminophenyl)-3-(3-pyridyl)-2-imidazolidine: Reduced form of the imidazolidinone ring.
Uniqueness
1-(4-Aminophenyl)-3-(pyridin-3-yl)imidazolidin-2-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions. The presence of both an amino group and a pyridyl group on the imidazolidinone ring provides a versatile scaffold for further functionalization and exploration in various applications.
Eigenschaften
Molekularformel |
C14H14N4O |
|---|---|
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C14H14N4O/c15-11-3-5-12(6-4-11)17-8-9-18(14(17)19)13-2-1-7-16-10-13/h1-7,10H,8-9,15H2 |
InChI-Schlüssel |
PFCQXVZNJOKQEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)N)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B8379689.png)
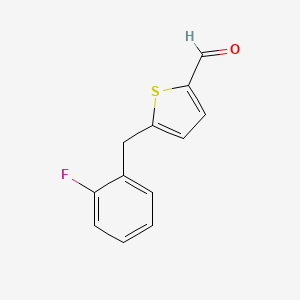
![3-benzyl-N-methyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B8379699.png)
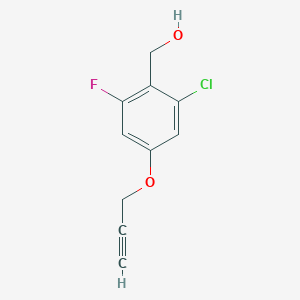
![n-[[2-Methyl-4-hydroxycarbamoyl]but-4-yl-n]-benzyl-p-[phenyl]-p-[methyl]phosphinamid](/img/structure/B8379717.png)
